

Environmental Fate and Transport of Acetochlor ESA: A Technical Guide

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Compound of Interest

Compound Name: *Acetochlor esa*

Cat. No.: *B060570*

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Introduction

Acetochlor is a widely used chloroacetanilide herbicide for the control of annual grasses and some broad-leaved weeds in various crops.^[1] Following its application, acetochlor undergoes transformation in the environment, leading to the formation of several degradation products. Among these, Acetochlor Ethanesulfonic Acid (ESA) is a major and frequently detected metabolite.^{[2][3]} Due to its persistence and mobility, **Acetochlor ESA** is commonly found in both groundwater and surface water, often at higher concentrations and with greater frequency than the parent compound.^{[3][4]} This technical guide provides an in-depth overview of the environmental fate and transport of **Acetochlor ESA**, compiling available quantitative data, detailing experimental protocols for its study, and visualizing key pathways and processes.

Physicochemical Properties

Understanding the physicochemical properties of **Acetochlor ESA** is crucial for predicting its behavior in the environment.

Property	Value	Source
Chemical Formula	C ₁₄ H ₂₁ NO ₅ S	[5]
Molecular Weight	315.39 g/mol	[5]
XLogP3	1.5	[5]
IUPAC Name	2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonic acid	[5]
CAS Number	187022-11-3	[5]

Environmental Fate and Transport

The environmental behavior of **Acetochlor ESA** is governed by a combination of transport and transformation processes, primarily occurring in soil and water.

Degradation

Acetochlor ESA is a product of the biological degradation of acetochlor.[\[6\]](#) The primary degradation pathways for acetochlor involve microbial action in the soil, leading to the formation of both **Acetochlor ESA** and Acetochlor Oxanilic Acid (OXA).[\[2\]](#)[\[6\]](#) **Acetochlor ESA** itself is subject to further biodegradation in the environment, with a reported timeframe of a few days to weeks.[\[7\]](#)

Quantitative Degradation Data

While specific degradation rates for **Acetochlor ESA** are not readily available in the reviewed literature, data for the parent compound, acetochlor, provide context for its initial formation. The half-life (DT₅₀) of acetochlor in soil can vary significantly depending on environmental conditions.

Compound	DT ₅₀ (days)	Conditions	Source
Acetochlor	3.4 - 29 (field mean: 12.9)	Field studies	[2][6]
Acetochlor	6.51 - 13.9	Surface soils	[6]
Acetochlor	20.3 - 26.7	Subsurface soils	[6]
Acetochlor	5 - 18	Hamilton clay loam & Horotiu sandy loam	[8]

Mobility and Transport

Acetochlor ESA is known to be mobile in the soil environment.[7] Its higher water solubility and lower sorption potential compared to the parent compound contribute to its propensity for leaching into groundwater and transport via surface runoff into rivers and streams.

Soil Sorption Data

Specific soil sorption coefficients (Kd and Koc) for **Acetochlor ESA** are not widely reported. However, data for acetochlor indicate that its mobility is influenced by soil organic carbon content. Given that degradates are often more mobile than the parent compound, it can be inferred that **Acetochlor ESA** would exhibit weaker sorption to soil particles.[2]

Compound	Parameter	Value Range	Source
Acetochlor	Koc (L/kg)	High to moderate mobility suggested	[9]

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. An estimated Bioconcentration Factor (BCF) for acetochlor is 250, suggesting a high potential for bioconcentration in aquatic organisms.[9] However, a measured BCF for **Acetochlor ESA** is not available. An estimation can be made based on its octanol-water partition coefficient (XLogP3 of 1.5), which generally suggests a low potential for bioaccumulation.

Experimental Protocols

The study of the environmental fate and transport of **Acetochlor ESA** involves a variety of standardized experimental protocols.

Analytical Methods for Detection

Accurate quantification of **Acetochlor ESA** in environmental matrices is essential. Several analytical methods have been developed for this purpose, primarily relying on liquid chromatography coupled with mass spectrometry.

EPA Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)

This method is widely used for the analysis of **Acetochlor ESA** in drinking water.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Sample Preparation: A water sample is passed through a solid-phase extraction (SPE) cartridge (e.g., graphitized carbon) to concentrate the analytes.
- Elution: The analytes are eluted from the SPE cartridge with a suitable solvent, such as methanol containing ammonium acetate.[\[10\]](#)
- Analysis: The extract is analyzed by LC/MS/MS.
 - Chromatography: A C18 column is typically used with a gradient elution of mobile phases such as ammonium acetate in water and methanol.[\[10\]](#)[\[12\]](#)
 - Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in negative ion mode, with multiple reaction monitoring (MRM) for quantification and confirmation.[\[10\]](#)[\[12\]](#)

USGS Analytical Method for Acetamide Herbicides and Their Degradation Products in Water

The U.S. Geological Survey has also developed robust methods for the analysis of these compounds in water, often utilizing online SPE coupled with HPLC/MS.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Online SPE: Water samples are directly injected into an online SPE system, which automates the extraction and concentration steps.
- HPLC/MS Analysis: The subsequent analysis is similar to EPA Method 535, employing a C18 column and MS detection with ESI in negative ion mode.

Environmental Fate Studies

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are followed to assess the environmental fate of chemicals.

Soil Adsorption/Desorption (OECD Guideline 106)

This guideline describes the batch equilibrium method to determine the soil sorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Procedure: A known concentration of the test substance in an aqueous solution is equilibrated with a known mass of soil. After a defined period, the phases are separated, and the concentration of the substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by difference. This is repeated for a range of concentrations to generate an adsorption isotherm.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

- Procedure: Soil samples are treated with the test substance (often radiolabeled) and incubated under controlled temperature and moisture conditions. At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products. The rate of degradation (e.g., DT₅₀) is then calculated.

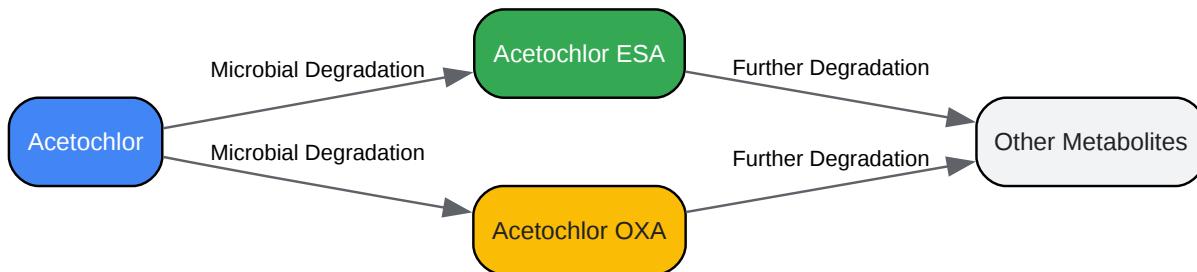
Leaching in Soil Columns (OECD Guideline 312)

This guideline assesses the mobility and potential for a chemical to leach through the soil profile.

- Procedure: A column is packed with soil and the test substance is applied to the surface. The column is then irrigated with a simulated rainfall solution, and the leachate is collected and analyzed for the test substance and its degradates. After the leaching period, the soil column is sectioned, and the distribution of the chemical in the soil profile is determined.

Visualizations

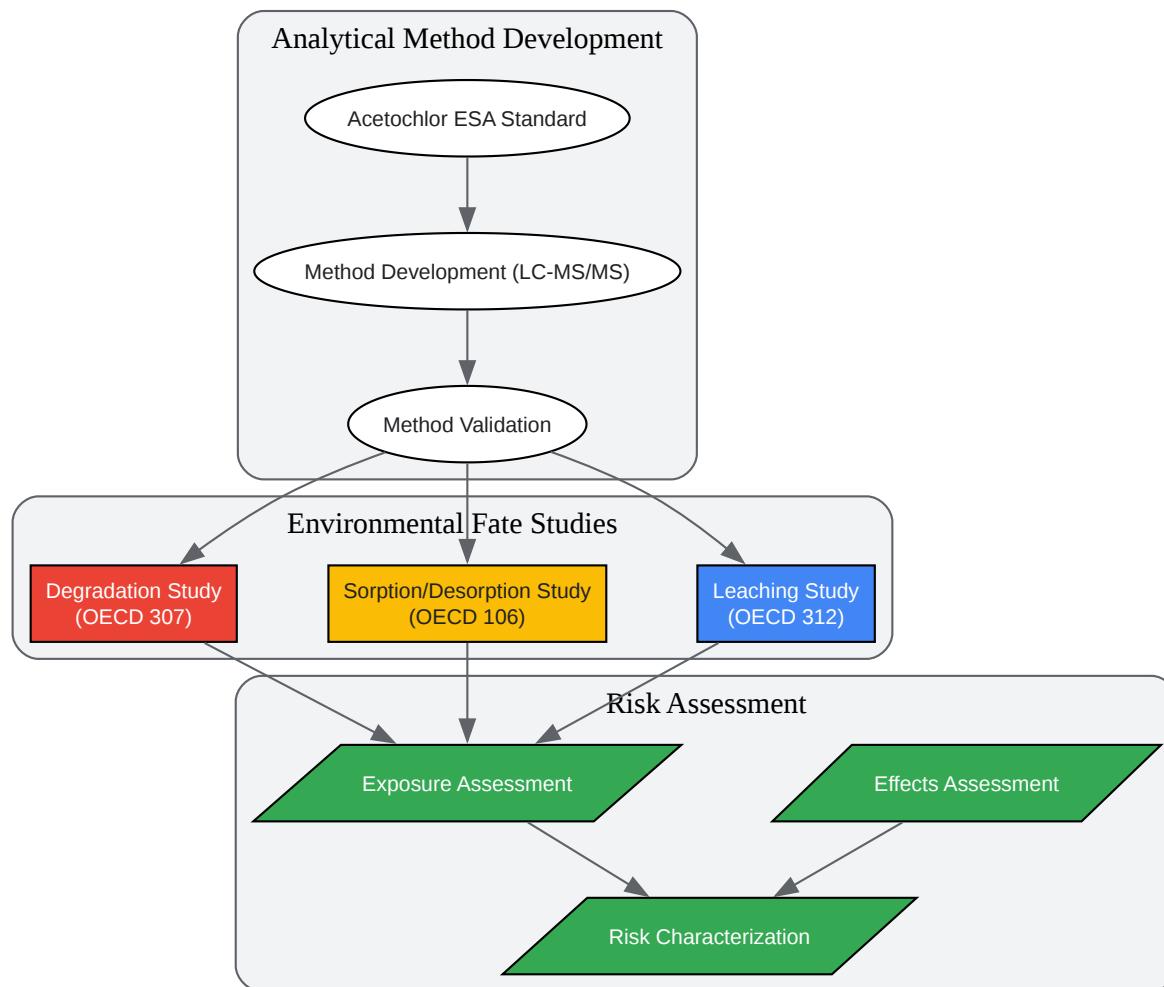
Degradation Pathway of Acetochlor



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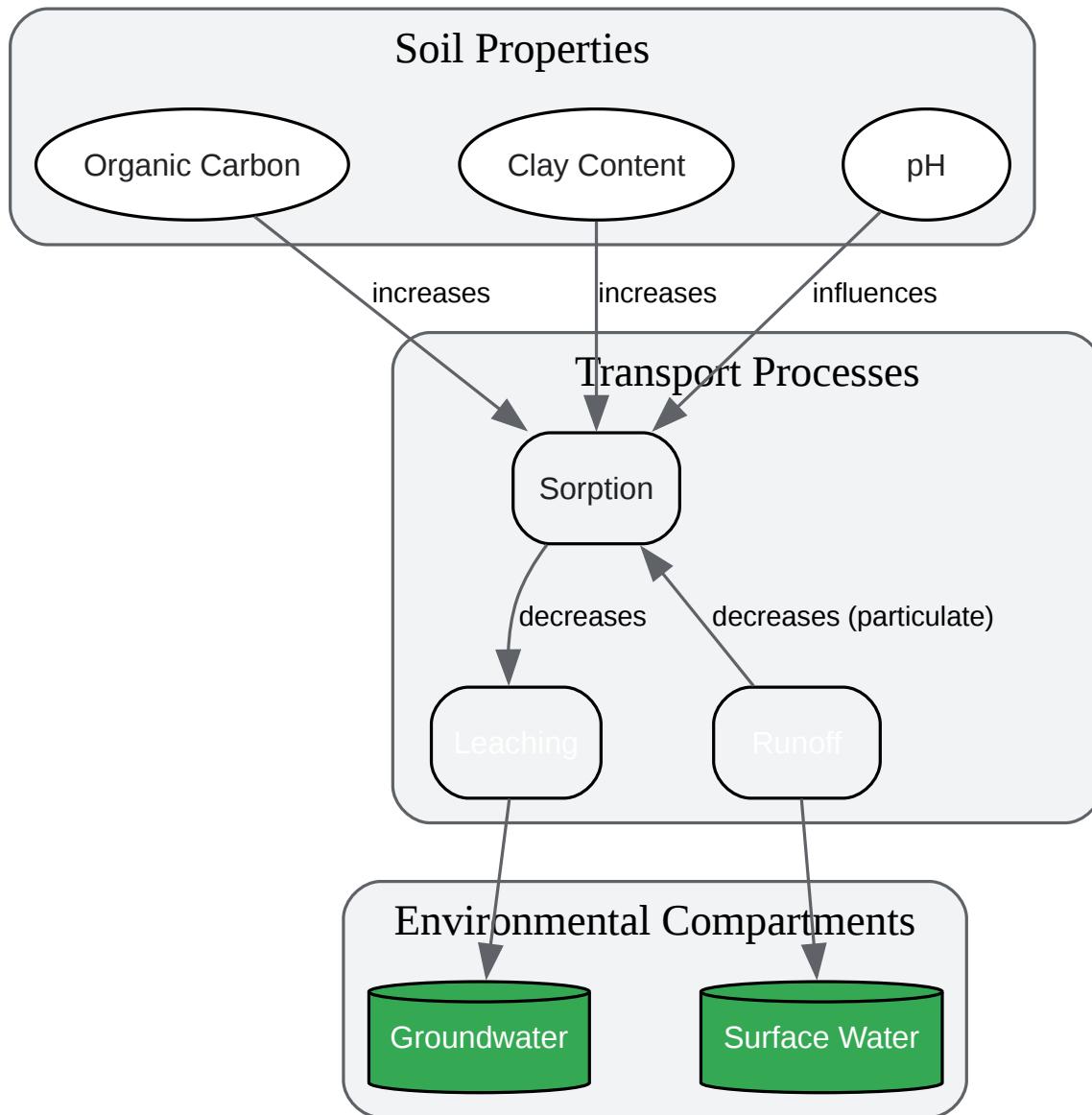
Caption: Simplified degradation pathway of Acetochlor in the environment.

Experimental Workflow for Environmental Fate Assessment

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Caption: General workflow for assessing the environmental fate of **Acetochlor ESA**.

Logical Relationships in Environmental Transport



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Caption: Factors influencing the environmental transport of **Acetochlor ESA**.

Conclusion

Acetochlor ESA is a significant and mobile degradation product of the herbicide acetochlor, frequently detected in water resources. While its toxicological profile appears less severe than the parent compound, its persistence and mobility warrant careful monitoring and risk assessment.^{[7][27][28]} This technical guide has summarized the current understanding of the environmental fate and transport of **Acetochlor ESA**, highlighting the need for more quantitative data on its degradation rates and soil sorption characteristics to refine environmental models and risk assessments. The provided experimental protocols and visualizations serve as a resource for researchers and professionals engaged in the study of this and other pesticide metabolites.

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